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Compound of Interest

Compound Name: (2-Phenylquinolin-7-yl)methanol

Cat. No.: B1613269

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Phenylquinolin-7-yl)methanol is a heterocyclic organic compound featuring a 2-
phenylquinoline scaffold with a hydroxymethyl group at the 7-position. This molecule serves as
a key intermediate in the synthesis of more complex molecules, particularly in the realm of
medicinal chemistry. The 2-phenylquinoline core is a recognized pharmacophore, and its
derivatives have garnered significant interest due to their diverse biological activities. This
guide provides a comprehensive overview of the basic properties of (2-Phenylquinolin-7-
yl)methanol, including its physicochemical characteristics, predicted spectroscopic data,
plausible synthetic routes, and its relevance in targeting critical signaling pathways in drug
discovery.

Physicochemical Properties

Quantitative data for (2-Phenylquinolin-7-yl)methanol is limited in publicly accessible
literature. The following table summarizes the available and predicted physicochemical
properties. It is important to note that values for properties such as melting point, boiling point,
and solubility are not readily available and await experimental determination.
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Property Value Source

Molecular Formula C16H13NO [1112]

Molar Mass 235.28 g/mol [1]

CAS Number 361457-37-6 [1][2]

Appearance White' to off-white solid N/A
(Predicted)

Melting Point Not available N/A

Boiling Point Not available N/A

Soluble in methanol, ethanol,
Solubility DMSO, and other common N/A

organic solvents (Predicted).

pKa Not available N/A

Spectroscopic Data (Predicted)

Specific experimental spectroscopic data for (2-Phenylquinolin-7-yl)methanol is not widely
published. The following data is predicted based on the chemical structure and known spectral
characteristics of the 2-phenylquinoline scaffold and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Chemical Shift Lo . .
. Multiplicity Integration Assignment
(Predicted) (0, ppm)
Aromatic protons
Protons ~9.0-7.5 m 10H (quinoline and
phenyl rings)
~4.8 S 2H -CH2-OH
~2.5 brs 1H -OH
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13C NMR (Predicted) Chemical Shift (6, ppm) Assignment
Carbons ~160 - 120 Aromatic carbons
~65 -CH2-OH

Infrared (IR) Spectroscopy

IR Absorption (Predicted) Wavenumber (cm—?) Functional Group
O-H Stretch 3400 - 3200 (broad) Alcohol

C-H Stretch (Aromatic) 3100 - 3000 Aromatic C-H

C=C and C=N Stretch 1600 - 1450 Aromatic ring

C-O Stretch 1260 - 1000 Alcohol

Mass Spectrometry (MS)

Mass Spectrometry

) miz Assighment
(Predicted)
Molecular lon (M*) 235.10 [M]*
Base Peak Varies with ionization method Fragment ion

Experimental Protocols
Proposed Synthesis: Reduction of 2-Phenylquinoline-7-
carbaldehyde

A plausible and direct synthetic route to (2-Phenylquinolin-7-yl)methanol is the reduction of
the corresponding aldehyde, 2-phenylquinoline-7-carbaldehyde.

e Materials:
o 2-Phenylquinoline-7-carbaldehyde

o Sodium borohydride (NaBHa4)
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o Methanol (MeOH)

o Dichloromethane (DCM)

o Deionized water

o Saturated aqueous sodium bicarbonate (NaHCO3s) solution

o Brine (saturated aqueous NaCl solution)

o Anhydrous magnesium sulfate (MgSOa) or sodium sulfate (Naz2S0a)
o Silica gel for column chromatography

o Hexanes and Ethyl Acetate for chromatography

Procedure:

o Dissolve 2-phenylquinoline-7-carbaldehyde (1.0 eq) in a mixture of methanol and
dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

o Cool the solution to 0 °C using an ice bath.
o Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution.

o Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting
material is consumed.

o Once the reaction is complete, quench the reaction by the slow addition of deionized
water.

o Remove the organic solvents under reduced pressure.
o Extract the agueous residue with dichloromethane (3 x volume).

o Combine the organic layers and wash with saturated aqueous NaHCOs solution, followed
by brine.
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o Dry the organic layer over anhydrous MgSOa or NazSOa, filter, and concentrate under

reduced pressure.

o Purify the crude product by silica gel column chromatography using a suitable eluent
system (e.g., a gradient of ethyl acetate in hexanes) to afford (2-Phenylquinolin-7-

yl)methanol.
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Caption: Synthetic workflow for the reduction of 2-phenylquinoline-7-carbaldehyde.
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Spectroscopic Characterization

Sample Preparation: Dissolve 5-10 mg of the purified (2-Phenylquinolin-7-yl)methanol in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds) in a clean
NMR tube.

'H NMR Spectroscopy: Acquire a one-dimensional proton NMR spectrum. Set the spectral
width to cover the expected range of chemical shifts (e.g., 0-12 ppm). The chemical shifts,
integration, and multiplicity of the signals should be analyzed to confirm the presence of
aromatic, methylene, and hydroxyl protons.

13C NMR Spectroscopy: Acquire a one-dimensional carbon-13 NMR spectrum. This will
provide information on the number and chemical environment of the carbon atoms. A DEPT
(Distortionless Enhancement by Polarization Transfer) experiment can be performed to
differentiate between CH, CHz, and CHs groups.

Sample Preparation: For a solid sample, a thin film can be prepared by dissolving a small
amount of the compound in a volatile solvent (e.g., dichloromethane), depositing a drop onto
a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[3] Alternatively, a KBr
pellet can be prepared.

Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm™1.

Analysis: ldentify the characteristic absorption bands for the functional groups present, such
as the broad O-H stretch for the alcohol and the C=C/C=N stretches for the aromatic rings.

[4]

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.qg.,
methanol or acetonitrile).[5]

Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate
ionization technique, such as Electrospray lonization (ESI) or Electron Impact (El).

Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the
molecular weight of the compound. Analyze the fragmentation pattern to gain further
structural information.
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Biological Context: Targeting the IGF-1R Signaling
Pathway

The 2-phenylquinoline scaffold is a key component of molecules designed to inhibit various
protein kinases involved in cell signaling pathways. Notably, derivatives of (2-phenylquinolin-
7-yl)methanol have been investigated as potent inhibitors of the Insulin-like Growth Factor-1
Receptor (IGF-1R). The IGF-1R signaling pathway is crucial for cell growth, proliferation, and
survival, and its dysregulation is implicated in the development and progression of many
cancers.[6][7]

Upon binding of its ligand (IGF-1 or IGF-2), the IGF-1R undergoes autophosphorylation, which
triggers two major downstream signaling cascades: the PI3K/Akt pathway and the Ras/MAPK
pathway.[7][8]

o PI3K/Akt Pathway: This pathway is primarily involved in cell survival and proliferation.
Activated IGF-1R phosphorylates Insulin Receptor Substrate (IRS) proteins, which in turn
recruit and activate Phosphoinositide 3-kinase (PI13K). PI3K then activates Akt, which
phosphorylates a variety of downstream targets that promote cell survival by inhibiting
apoptosis and stimulate cell growth and proliferation.[9]

o Ras/MAPK Pathway: This pathway is mainly associated with cell proliferation and
differentiation. Activated IGF-1R can also activate the Ras/Raf/MEK/ERK cascade, leading to
the regulation of gene expression that drives cell cycle progression.[8]

Inhibitors based on the 2-phenylquinoline scaffold can block the ATP-binding site of the IGF-1R
kinase domain, thereby preventing its activation and the subsequent downstream signaling
events. This leads to the inhibition of tumor cell proliferation and can induce apoptosis.
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Caption: Simplified IGF-1R signaling pathway and the point of inhibition by 2-phenylquinoline
derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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